molecular formula C5H2Cl4 B3056173 Tetrachlorocyclopentadiene CAS No. 695-77-2

Tetrachlorocyclopentadiene

Cat. No.: B3056173
CAS No.: 695-77-2
M. Wt: 203.9 g/mol
InChI Key: RLKOAZNVJZJJFB-UHFFFAOYSA-N
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Description

Tetrachlorocyclopentadiene is a chlorinated derivative of cyclopentadiene, characterized by the presence of four chlorine atoms attached to the cyclopentadiene ring. This compound is known for its significant reactivity and is widely used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrachlorocyclopentadiene can be synthesized through the chlorination of cyclopentadiene. The process involves the reaction of cyclopentadiene with chlorine gas under controlled conditions. The reaction typically takes place in the presence of a catalyst, such as iron chloride, to facilitate the chlorination process .

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar chlorination methods. The process involves the continuous feed of cyclopentadiene and chlorine gas into a reactor, where the reaction is maintained at optimal temperatures and pressures to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Tetrachlorocyclopentadiene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tetrachlorocyclopentadiene involves its reactivity with various chemical species. The presence of chlorine atoms makes it highly reactive, allowing it to participate in multiple chemical transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as forming adducts in Diels-Alder reactions or undergoing nucleophilic substitution .

Comparison with Similar Compounds

    Hexachlorocyclopentadiene: Another chlorinated derivative with six chlorine atoms.

    Dichlorocyclopentadiene: A less chlorinated derivative with two chlorine atoms.

    Tetrachlorocyclopentadienone: An oxidized form of tetrachlorocyclopentadiene.

Uniqueness: this compound is unique due to its specific chlorination pattern, which imparts distinct reactivity and chemical properties. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

1,2,3,4-tetrachlorocyclopenta-1,3-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl4/c6-2-1-3(7)5(9)4(2)8/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKOAZNVJZJJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=C1Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2024321
Record name Tetrachlorocyclopentadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2024321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

695-77-2, 77323-85-4
Record name 1,2,3,4-Tetrachloro-1,3-cyclopentadiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=695-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Cyclopentadiene, 1,2,3,4-tetrachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Cyclopentadiene, tetrachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077323854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrachlorocyclopentadiene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18221
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tetrachlorocyclopentadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2024321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrachlorocyclopentadiene
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Tetrachlorocyclopentadiene
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Tetrachlorocyclopentadiene
Reactant of Route 4
Tetrachlorocyclopentadiene
Reactant of Route 5
Tetrachlorocyclopentadiene
Reactant of Route 6
Tetrachlorocyclopentadiene

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